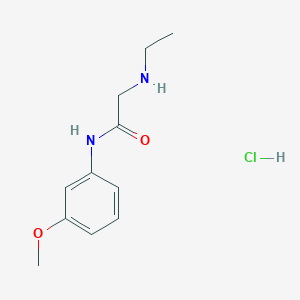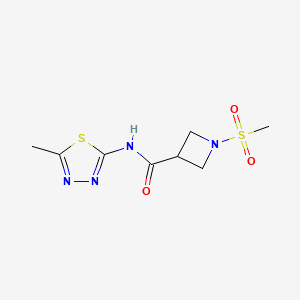
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride, also known as Lidocaine hydrochloride, is a local anesthetic drug that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. Lidocaine hydrochloride is widely used in the medical field due to its effectiveness, low toxicity, and rapid onset of action.
Mecanismo De Acción
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride works by blocking the voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions into the cell, which is necessary for the generation and transmission of action potentials. By blocking these channels, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride prevents the transmission of pain signals to the brain, resulting in local anesthesia.
Biochemical and Physiological Effects:
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has several biochemical and physiological effects. It blocks the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride also has antiarrhythmic effects on the heart, as it can block the sodium channels in cardiac cells, preventing the generation of abnormal electrical signals. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride can cause vasodilation, which can lead to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has several advantages for lab experiments. It is a well-established local anesthetic drug that is widely used in the medical field, making it easy to obtain and use in experiments. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has a rapid onset of action, which allows researchers to quickly study its effects. However, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride also has some limitations for lab experiments. It can be difficult to control the dose and concentration of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride, which can affect the results of experiments. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride. One area of research is the development of more selective sodium channel blockers that have fewer off-target effects. Another area of research is the development of new applications for 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride, such as its use in the treatment of chronic pain or as a potential cancer therapy. Additionally, researchers could investigate the effects of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride on different types of ion channels, such as calcium or potassium channels, to better understand its mechanisms of action.
Métodos De Síntesis
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2-(ethylamino)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 2-(ethylamino)-N-(3-methoxyphenyl)acetamide. The final step involves the addition of hydrochloric acid to the compound to form 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has a wide range of scientific research applications. It is commonly used in electrophysiology studies to block sodium channels in nerve cells, allowing researchers to study the mechanisms of action of these channels. 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride is also used in cardiovascular research to study the effects of sodium channel blockers on heart function. Additionally, 2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride hydrochloride has been used in cancer research to study the effects of sodium channel blockers on cancer cell proliferation.
Propiedades
IUPAC Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJGBUVPANFUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)
![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2764178.png)




![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide](/img/structure/B2764185.png)
